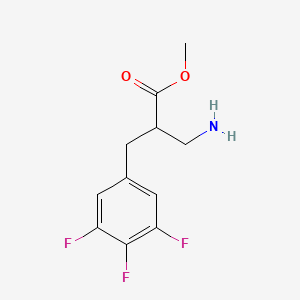

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate

Description

Properties

IUPAC Name |

methyl 2-(aminomethyl)-3-(3,4,5-trifluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-17-11(16)7(5-15)2-6-3-8(12)10(14)9(13)4-6/h3-4,7H,2,5,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQBFZQBXQAESY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=C(C(=C1)F)F)F)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reduction of α,β-Unsaturated Intermediates

A key preparation method involves the reduction of an α,β-unsaturated ester intermediate, methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate, to the corresponding saturated methyl 3-amino-4-(2,4,5-trifluorophenyl)butanoate derivative. The process steps include:

Step A: Reduction Reaction

- Reagents: Catalytic amounts of borohydride, Lewis acid, and crown ether

- Solvent: Preferably toluene for mild reaction conditions and easy solvent recovery

- Temperature: 20 to 30 °C to optimize yield and reduce by-products

- Outcome: High conversion to the saturated amino ester with improved chiral selectivity

Step B: Conversion Reaction

Preparation of Intermediate Compounds

The α,β-unsaturated ester intermediate can be prepared by:

- Reacting a precursor compound (formula I) with ammonium formate in an alcohol solvent under reflux conditions

- Using a molar excess of ammonium formate (1:4.5-6 ratio) to drive the reaction to completion

- Alcohol solvents such as methanol or ethanol are preferred for their low toxicity and operational convenience

Alternative Synthetic Approaches

Comparative Data Table of Preparation Parameters

Research Findings and Considerations

- The use of catalytic systems combining borohydride, Lewis acid, and crown ethers allows mild reaction conditions, improving yield and product purity while minimizing by-products.

- Alcohol solvents such as methanol and ethanol are preferred for conversion steps due to their low toxicity and operational ease.

- The addition of aminoalcohol ligands significantly enhances chiral selectivity by forming coordination complexes with intermediates.

- Stereoselective reductions using chiral catalysts provide access to enantiomerically enriched compounds, important for pharmaceutical applications.

- Salt formation with various amines improves compound stability and facilitates downstream processing.

- The overall synthetic route benefits from careful control of temperature, solvent choice, and reagent ratios to optimize yield, purity, and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The trifluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate involves its interaction with specific molecular targets and pathways. The trifluorobenzyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate

- Structural Difference : Replacement of the methyl ester group with an ethyl ester.

- Molecular Formula: C₁₂H₁₄F₃NO₂ (vs. C₁₁H₁₂F₃NO₂ for the methyl ester) .

- Molecular Weight : 261.24 g/mol (vs. 247.21 g/mol for the methyl ester).

- However, this compound is also listed as out of stock, suggesting synthesis or stability challenges .

3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanoate Hydrochloride

- Structural Difference : Hydrochloride salt form of the parent compound.

- Molecular Formula: C₁₁H₁₃ClF₃NO₂ .

- Molecular Weight : 283.68 g/mol.

- Implications: The addition of HCl improves solubility in polar solvents, which is critical for pharmaceutical formulations.

Methyl 3-amino-2-(trifluoromethyl)propanoate

- Structural Difference : Substitution of the 3,4,5-trifluorobenzyl group with a trifluoromethyl (-CF₃) group.

- Molecular Formula: C₅H₈F₃NO₂ .

- Physical Properties :

- The lower molecular weight (173.12 g/mol) may also facilitate diffusion in catalytic applications.

Methyl 3-amino-2-[(4-methylphenyl)methyl]propanoate

- Structural Difference : Replacement of the 3,4,5-trifluorobenzyl group with a 4-methylbenzyl group.

- Implications : The methyl group introduces electron-donating effects, altering electronic distribution compared to the electron-withdrawing fluorine substituents. This could reduce stability in oxidative environments but improve binding affinity in hydrophobic enzyme pockets .

Key Comparative Data Table

Research and Application Insights

- Pharmaceutical Relevance: The trifluorobenzyl group in this compound enhances metabolic stability compared to non-fluorinated analogs, a critical factor in drug design. However, its discontinued status suggests challenges in large-scale synthesis or regulatory hurdles .

- Agrochemical Potential: Structurally related sulfonylurea esters (e.g., triflusulfuron-methyl) share the methyl ester motif but incorporate triazine rings for herbicidal activity. This highlights the versatility of ester groups in agrochemicals but underscores the specificity required for target interactions .

- Synthetic Challenges : The hydrochloride derivative’s 95% purity and the discontinued status of multiple analogs indicate purification difficulties, likely due to the fluorine-rich structures complicating crystallization or chromatography.

Biological Activity

Methyl 3-amino-2-(3,4,5-trifluorobenzyl)propanoate is a compound of significant interest in pharmaceutical chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 247.217 g/mol. The trifluorobenzyl moiety enhances the compound's lipophilicity, which is crucial for its biological interactions.

Key Features:

- Trifluoromethyl Group: Increases lipophilicity and biological activity.

- Amino Group: Potentially involved in receptor interactions.

Synthesis Methods

The synthesis of this compound can be achieved through various organic reactions. While specific synthetic routes are not detailed in the search results, typical methods may involve:

- Alkylation Reactions: To introduce the trifluorobenzyl group.

- Amine Protection Strategies: To ensure selective reactions involving the amino group.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Modulation: The compound may interact with specific receptors or enzymes within biological systems, modulating their activity.

- Cell Membrane Penetration: The lipophilic nature allows it to cross cell membranes effectively, leading to intracellular effects.

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 3-amino-2-(trifluoromethyl)propanoate | Lacks trifluorobenzyl group | |

| Methyl 4-amino-2-(trifluorobenzyl)butanoate | Longer carbon chain | |

| Methyl 3-amino-2-(phenyl)propanoate | No fluorine substituents |

This table highlights how this compound stands out due to its enhanced lipophilicity and potential biological activity compared to its analogs.

Case Studies

While specific case studies on this compound were not found in the provided search results, related compounds have been studied for their effects in various biological contexts. For instance:

- Antiviral Activity: Compounds with similar structures have shown promise in inhibiting viral replication processes.

- Anti-inflammatory Effects: Research into related amino acid derivatives suggests potential applications in reducing inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.